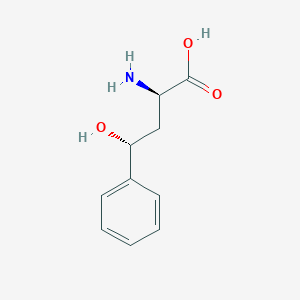
(2-Methylcyclohexyl)methanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Methylcyclohexyl)methanethiol is an organosulfur compound characterized by the presence of a thiol group (-SH) attached to a methylene bridge (-CH2-) connected to a 2-methylcyclohexane ring. This compound is known for its strong and often unpleasant odor, which is typical of thiols. It is used in various chemical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
(2-Methylcyclohexyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of 2-methylcyclohexylmethanol with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure. Another method involves the reaction of 2-methylcyclohexylmethanol with thiourea, followed by hydrolysis to yield the desired thiol.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(2-Methylcyclohexyl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted thiols.
科学的研究の応用
(2-Methylcyclohexyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its role in biological systems, particularly in the context of sulfur metabolism.
Medicine: Investigated for its potential therapeutic applications, including its role as a biomarker for certain diseases.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of (2-Methylcyclohexyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to changes in cellular pathways and metabolic processes. The compound’s effects are mediated through its ability to donate or accept electrons, making it a versatile reagent in redox reactions.
類似化合物との比較
Similar Compounds
Methanethiol: A simpler thiol with a similar structure but without the cyclohexane ring.
Ethanethiol: Another simple thiol with a similar odor profile.
Cyclohexanethiol: Similar to (2-Methylcyclohexyl)methanethiol but lacks the methyl group.
Uniqueness
This compound is unique due to the presence of both a cyclohexane ring and a methyl group, which confer distinct chemical and physical properties. These structural features influence its reactivity and make it suitable for specific applications that other thiols may not be able to fulfill.
特性
分子式 |
C8H16S |
|---|---|
分子量 |
144.28 g/mol |
IUPAC名 |
(2-methylcyclohexyl)methanethiol |
InChI |
InChI=1S/C8H16S/c1-7-4-2-3-5-8(7)6-9/h7-9H,2-6H2,1H3 |
InChIキー |
FMCFDMLOEPYOAD-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCC1CS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 6-(4-aminophenyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B13338366.png)
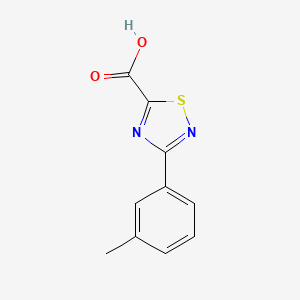
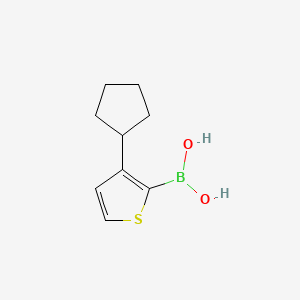
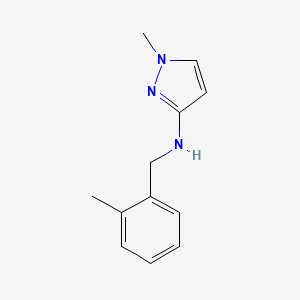
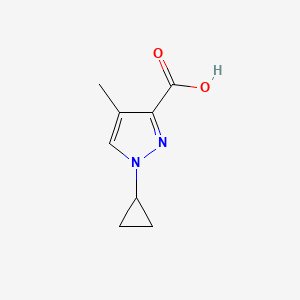

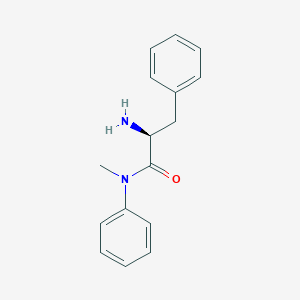



![trans-[2-(4-Iodophenyl)cyclopropyl]methanol](/img/structure/B13338437.png)
![(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)methanol](/img/structure/B13338438.png)

